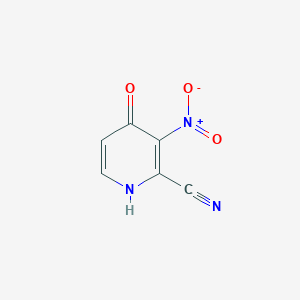
4-Hydroxy-3-nitropicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-nitropicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 3-position, and a nitrile group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitropicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This method is advantageous due to its stepwise and one-pot fashion, which simplifies the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-nitropicolinonitrile.
Reduction: Formation of 4-hydroxy-3-aminopicolinonitrile.
Substitution: Formation of various amides, esters, or other derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-3-nitropicolinonitrile has several applications in scientific research:
Biology: The compound’s derivatives can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of advanced materials and as a building block for various chemical syntheses.
作用機序
The mechanism of action of 4-Hydroxy-3-nitropicolinonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl, nitro, and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .
類似化合物との比較
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents at the 4-position.
4-Hydroxy-3-methoxybenzaldehyde: Another compound with a hydroxyl group at the 4-position but with different functional groups.
Uniqueness: 4-Hydroxy-3-nitropicolinonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of the nitro group, in particular, adds to its reactivity and potential for diverse chemical transformations.
特性
分子式 |
C6H3N3O3 |
|---|---|
分子量 |
165.11 g/mol |
IUPAC名 |
3-nitro-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10) |
InChIキー |
BGKUFIDJPZXRMB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


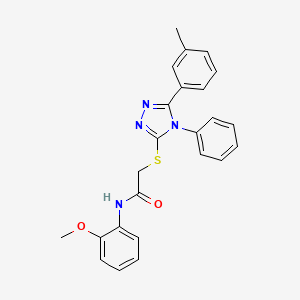
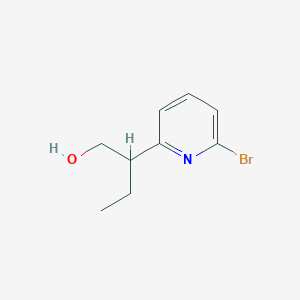
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
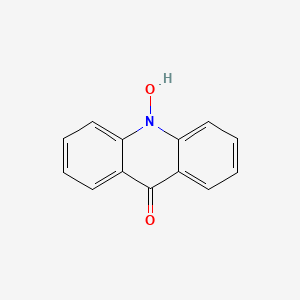
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
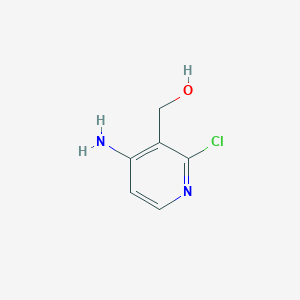
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/no-structure.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
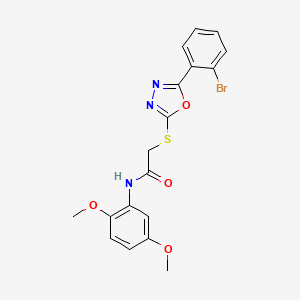

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
